molecular formula C14H15FN2O4 B6345410 3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264043-24-4

3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345410
CAS No.: 1264043-24-4
M. Wt: 294.28 g/mol
InChI Key: LWKLMHVZZDTYHK-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a 2-fluorophenyl substituent, an ethoxycarbonyl group, and a methyl group on the dihydropyrazole ring.

Properties

IUPAC Name

5-ethoxycarbonyl-2-(2-fluorophenyl)-3-methyl-4H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-3-21-12(18)10-8-14(2,13(19)20)17(16-10)11-7-5-4-6-9(11)15/h4-7H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKLMHVZZDTYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrazole ring with an ethoxycarbonyl group and a fluorophenyl substituent. The molecular formula is C13H14F N3O3, and its structure can be represented as follows:

C1H2O2C(C2H4N)N2C3H5\text{C}_1\text{H}_2\text{O}_2\text{C}(\text{C}_2\text{H}_4\text{N})\text{N}_2\text{C}_3\text{H}_5
PropertyValue
Molecular Weight269.27 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Antiviral Activity

Research indicates that derivatives of the pyrazole structure exhibit antiviral properties. A study demonstrated that compounds similar to this compound showed significant inhibition of viral neuraminidase activity, which is crucial for viral replication. The presence of electron-withdrawing groups, such as fluorine, enhances the inhibitory effect, making these compounds promising candidates for antiviral therapy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating significant antiproliferative activity . The SAR analysis revealed that modifications on the phenyl ring substantially influence the biological activity.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
3-(Ethoxycarbonyl)-...HepG-2Not specified

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with key enzymes and receptors. For instance, the carboxylic acid group forms hydrogen bonds with specific amino acids in target proteins, enhancing binding affinity and specificity .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to the compound was tested against influenza virus strains and showed a remarkable percentage of inhibition at concentrations as low as 10 μM.
  • Case Study 2 : In a preclinical trial involving human liver carcinoma cells (HepG-2), derivatives exhibited comparable activity to standard treatments like doxorubicin, suggesting their potential as alternative therapeutic agents.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole Core : A five-membered ring with two adjacent nitrogen atoms, contributing to aromaticity and reactivity.
  • Substituents :
    • 2-Fluorophenyl Group : Introduces steric and electronic effects due to the fluorine atom’s electronegativity.
    • Ethoxycarbonyl (-COOEt) : Enhances lipophilicity and serves as a precursor for further derivatization.
    • Methyl Group : Modifies steric bulk and influences conformational stability.
  • Carboxylic Acid (-COOH) : Provides hydrogen-bonding capacity and solubility modulation.

Pyrazole derivatives are widely investigated for applications in medicinal chemistry, including enzyme inhibition (e.g., cyclooxygenase, kinases) and receptor modulation (e.g., GABA receptors) .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
3-(Ethoxycarbonyl)-1-(2-ethylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₅H₁₈N₂O₄ 290.31 2-ethylphenyl, ethoxycarbonyl Analgesic activity; enzyme inhibition
3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₄H₁₆N₂O₄ 276.29 4-methylphenyl, ethoxycarbonyl Anti-inflammatory properties
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₃H₁₃ClN₂O₄ 296.71 3-chlorophenyl, ethoxycarbonyl Enhanced lipophilicity; bioactivity
3-(Ethoxycarbonyl)-5-methyl-1-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₅H₁₈N₂O₅ 306.31 4-methoxyphenyl, methyl, ethoxycarbonyl Solubility modulation; receptor binding
3-(Ethoxycarbonyl)-1-(4-ethylphenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₆H₂₀N₂O₄ 304.34 4-ethylphenyl, methyl, ethoxycarbonyl High purity (NLT 97%); API intermediate
Target Compound : 3-(Ethoxycarbonyl)-1-(2-fluorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid C₁₅H₁₅FN₂O₄ 306.30 2-fluorophenyl, methyl, ethoxycarbonyl Predicted enhanced electronic effects N/A

Key Insights from Comparative Analysis:

Substituent Effects on Bioactivity :

  • Halogenated Phenyl Groups : Chlorine (e.g., ) and fluorine (target compound) increase lipophilicity and metabolic stability. Fluorine’s electronegativity may enhance binding to electron-rich enzyme active sites.
  • Methoxy vs. Ethoxycarbonyl : Methoxyphenyl derivatives (e.g., ) improve solubility but reduce membrane permeability compared to ethoxycarbonyl analogs.

Positional Isomerism: Para-substituted phenyl derivatives (e.g., ) exhibit distinct receptor interactions compared to ortho-substituted analogs (target compound).

Synthetic Accessibility :

  • Multi-step condensation and cyclization reactions are common for pyrazole synthesis, often requiring hydrazines and carbonyl precursors .
  • Fluorinated derivatives may require specialized fluorination agents (e.g., Selectfluor), increasing synthesis complexity.

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